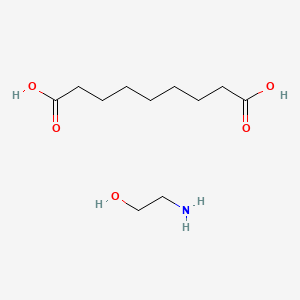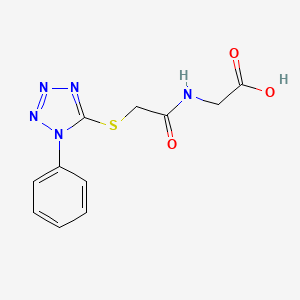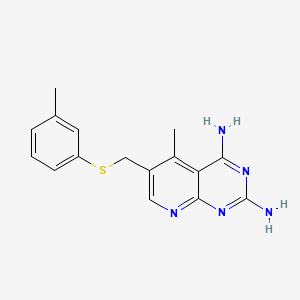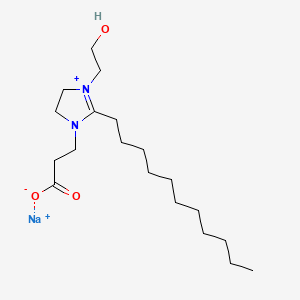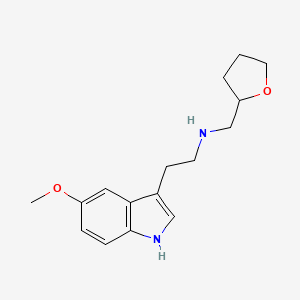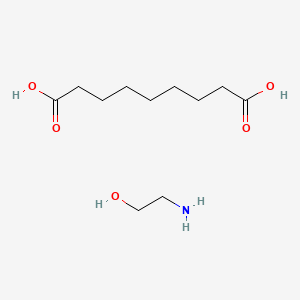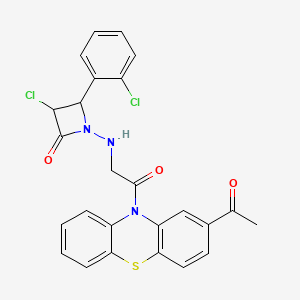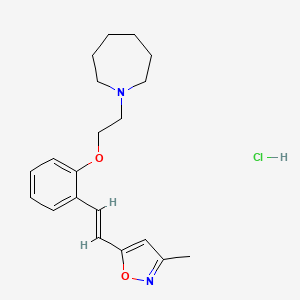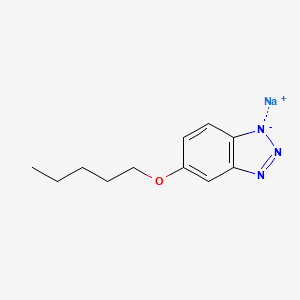
1H-Benzotriazole, 5-(pentyloxy)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole, 5-(pentyloxy)-, sodium salt is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its diverse applications, particularly as a corrosion inhibitor for metals such as copper .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzotriazole, 5-(pentyloxy)-, sodium salt typically involves the reaction of 1H-Benzotriazole with pentyloxy groups under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1H-Benzotriazole, 5-(pentyloxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1H-Benzotriazole, 5-(pentyloxy)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a corrosion inhibitor, stabilizer, and in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Widely used in industrial applications such as metal protection, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 5-(pentyloxy)-, sodium salt involves its ability to form stable coordination compounds with metal surfaces. This property allows it to act as a corrosion inhibitor by creating a protective layer on the metal surface, preventing oxidation and degradation. The compound’s molecular targets include metal ions, and its pathways involve complex formation and surface adsorption .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
4-Methyl-1H-Benzotriazole: A derivative with similar applications but different chemical properties.
5-Methyl-1H-Benzotriazole: Another derivative with distinct reactivity and applications.
Uniqueness
1H-Benzotriazole, 5-(pentyloxy)-, sodium salt is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination compounds with metals makes it particularly effective as a corrosion inhibitor, setting it apart from other benzotriazole derivatives .
Properties
CAS No. |
153454-44-5 |
|---|---|
Molecular Formula |
C11H14N3NaO |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
sodium;5-pentoxybenzotriazol-1-ide |
InChI |
InChI=1S/C11H14N3O.Na/c1-2-3-4-7-15-9-5-6-10-11(8-9)13-14-12-10;/h5-6,8H,2-4,7H2,1H3;/q-1;+1 |
InChI Key |
YRHXESGPORKPMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)[N-]N=N2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


